molecular formula C4H9N3O2 B014412 N-NITROSO-N-PROPYL UREA CAS No. 816-57-9

N-NITROSO-N-PROPYL UREA

Cat. No.: B014412
CAS No.: 816-57-9
M. Wt: 131.13 g/mol
InChI Key: YGGSSUISOYLCBF-UHFFFAOYSA-N
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Description

N-Propyl-N-nitrosourea, also known as N-nitroso-N-propylurea, is an organic compound belonging to the class of nitrosoureas. Nitrosoureas are characterized by the presence of a nitro group and an urea group linked together. These compounds are known for their antitumor properties and ability to cross the blood-brain barrier, making them significant in medical research .

Mechanism of Action

Target of Action

N-Propyl-N-nitrosourea, also known as 1-Nitroso-1-propylurea, belongs to the class of organic compounds known as nitrosoureas . Nitrosoureas are a large and extensively studied family of antitumor agents . They exhibit a broader spectrum of activity against experimental tumors than any other class of agents . The primary targets of nitrosoureas are cellular macromolecules .

Mode of Action

Nitrosoureas have two chemical activities: alkylation and carbamoylation . Alkylation of macromolecules by nitrosoureas proceeds either directly via an SN2 reaction or via formation of the chloroethyl carbonium ion . Each of these nitrosoureas decomposes to yield an alkyl diazohydroxide and isocyanic acid or an alkyl isocyanate .

Biochemical Pathways

The interaction of nitrosoureas with cellular macromolecules leads to changes in various biochemical pathwaysNitrosoureas in general have been found to affect cell cycle progression .

Pharmacokinetics

Nitrosoureas as a class are known for their ability to cross the so-called blood-brain barrier at therapeutically effective concentrations . This suggests that nitrosoureas, including N-Propyl-N-nitrosourea, may have good bioavailability in the central nervous system.

Result of Action

The result of the action of nitrosoureas, including N-Propyl-N-nitrosourea, is typically cytotoxicity . This is due to their ability to bind irreversibly to cellular macromolecules , leading to cell death.

Action Environment

The action, efficacy, and stability of N-Propyl-N-nitrosourea can be influenced by various environmental factors. For instance, nitrosoureas are unstable in aqueous media under physiological conditions of temperature and hydrogen ion concentration . The decomposition is catalyzed by the monohydrogen phosphate ion .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Propyl-N-nitrosourea can be synthesized through the reaction of N-propylurea with nitrous acid. The reaction typically involves the following steps:

    Preparation of N-propylurea: This can be achieved by reacting propylamine with urea under controlled conditions.

    Nitrosation: N-propylurea is then treated with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production of N-Propyl-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Properties

IUPAC Name

1-nitroso-1-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGSSUISOYLCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021204
Record name N-Propyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-57-9
Record name N-Nitroso-N-propylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylnitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosopropylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Propyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYL-N-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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